3-(2-Methylbutyl)azetidine hydrochloride
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Overview
Description
3-(2-Methylbutyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound. Azetidines, including this compound, are known for their unique four-membered ring structure, which imparts significant ring strain and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . These methods provide efficient routes to azetidines with various substituents.
Industrial Production Methods
Industrial production of azetidines often employs scalable methods such as the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(2-Methylbutyl)azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methylbutyl)azetidine hydrochloride involves its interaction with specific molecular targets. For instance, in neuroprotective applications, it modulates oxidative stress and inflammation pathways by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This modulation helps protect cells from damage and supports cellular health.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Methylbutyl)azetidine hydrochloride is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its four-membered ring structure provides a balance between stability and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H18ClN |
---|---|
Molecular Weight |
163.69 g/mol |
IUPAC Name |
3-(2-methylbutyl)azetidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(2)4-8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H |
InChI Key |
KPBBFHGKEFQNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1CNC1.Cl |
Origin of Product |
United States |
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